molecular formula C16H16ClN3O B13747271 2-Hydrazino-6-methoxy-3-phenylquinoline hydrochloride CAS No. 1170105-50-6

2-Hydrazino-6-methoxy-3-phenylquinoline hydrochloride

Cat. No.: B13747271
CAS No.: 1170105-50-6
M. Wt: 301.77 g/mol
InChI Key: BUHRLSWGPHCSHQ-UHFFFAOYSA-N
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Description

2-Hydrazino-6-methoxy-3-phenylquinoline hydrochloride is a quinoline derivative characterized by a hydrazino (-NH-NH₂) group at position 2, a methoxy (-OCH₃) substituent at position 6, and a phenyl ring at position 3. Its molecular formula is C₁₆H₁₅ClN₃O, with a molecular weight of 300.77 g/mol. The hydrazino group enhances reactivity, enabling applications in synthetic chemistry (e.g., forming hydrazones), while the methoxy and phenyl substituents influence electronic properties and binding interactions .

Properties

CAS No.

1170105-50-6

Molecular Formula

C16H16ClN3O

Molecular Weight

301.77 g/mol

IUPAC Name

(6-methoxy-3-phenylquinolin-2-yl)hydrazine;hydrochloride

InChI

InChI=1S/C16H15N3O.ClH/c1-20-13-7-8-15-12(9-13)10-14(16(18-15)19-17)11-5-3-2-4-6-11;/h2-10H,17H2,1H3,(H,18,19);1H

InChI Key

BUHRLSWGPHCSHQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CC(=C(N=C2C=C1)NN)C3=CC=CC=C3.Cl

Origin of Product

United States

Preparation Methods

Synthesis of 6-Methoxyquinoline Core with Phenyl Substitution at 3-Position

  • The quinoline core substituted at the 3-position with a phenyl group and at the 6-position with a methoxy group can be synthesized starting from appropriately substituted pyridine derivatives or via cyclization reactions involving anilines and methoxy-substituted precursors.
  • For example, methoxylation of chloropyridine derivatives using sodium methoxide in methanol at controlled temperatures (10°-60° C, preferably 25°-30° C) is a key step to introduce the methoxy group at the 6-position.
  • The phenyl group at the 3-position can be introduced via electrophilic aromatic substitution or cross-coupling reactions on the quinoline ring or through the use of phenyl-substituted starting materials.

Introduction of the Hydrazino Group at the 2-Position

  • The hydrazino group (-NH-NH2) at the 2-position is generally introduced by substitution of a suitable leaving group (such as chlorine) on the quinoline ring with hydrazine hydrate.
  • Hydrazinolysis of chloro-substituted quinoline derivatives in the presence of hydrazine hydrate under reflux conditions in ethanol, sometimes catalyzed by bases like triethylamine, is a common method.
  • This step converts the 2-chloroquinoline derivative into the 2-hydrazinoquinoline compound.

Formation of the Hydrochloride Salt

  • The free base 2-hydrazino-6-methoxy-3-phenylquinoline is converted to its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent such as dioxane or methanol.
  • This salt formation improves the compound’s stability and crystallinity, facilitating isolation and purification.

Detailed Synthetic Route with Conditions and Yields

Based on analogous quinoline hydrazine syntheses and methoxypyridine preparations, the following stepwise method is proposed:

Step Reaction Reagents and Conditions Product Yield (%) Notes
1 Methoxylation of 2-amino-3-nitro-6-chloropyridine Sodium methoxide (1.05 mol eq), methanol, 25-30° C, 4-5 hrs 2-amino-3-nitro-6-methoxypyridine ~86.5% Reaction monitored by TLC; product isolated by filtration
2 Reduction of nitro group to amine Stannous chloride dihydrate, concentrated HCl, 35-40° C, 5-6 hrs 2,3-diamino-6-methoxypyridine dihydrochloride ~86.4% Product isolated by filtration; purity >99% by HPLC
3 Cyclization and phenyl substitution to form 6-methoxy-3-phenylquinoline Condensation of appropriate intermediates (e.g., anilines and methoxypyridine derivatives) under acidic or basic catalysis 6-methoxy-3-phenylquinoline Variable Literature methods for quinoline ring formation applied
4 Chlorination at 2-position Phosphorus oxychloride, reflux 2-chloro-6-methoxy-3-phenylquinoline Variable Precursor for hydrazinolysis
5 Hydrazinolysis to introduce hydrazino group Hydrazine hydrate (98%), ethanol, reflux, triethylamine catalyst 2-hydrazino-6-methoxy-3-phenylquinoline Moderate to good Reaction monitored by TLC; isolation by filtration
6 Formation of hydrochloride salt 4 M HCl in dioxane or EtOAc, room temperature to 50° C, 1 hr This compound Quantitative Improves stability and crystallinity

Analytical and Characterization Data

Chemical Reactions Analysis

Types of Reactions

2-Hydrazino-6-methoxy-3-phenylquinoline hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield azo compounds, while substitution reactions can produce a variety of substituted quinoline derivatives .

Scientific Research Applications

2-Hydrazino-6-methoxy-3-phenylquinoline hydrochloride has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to create various quinoline derivatives.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Hydrazino-6-methoxy-3-phenylquinoline hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The hydrazino group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of 2-hydrazino-6-methoxy-3-phenylquinoline hydrochloride with three analogs:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Structural Differences
2-Hydrazino-6-methoxy-3-phenylquinoline HCl Not Provided C₁₆H₁₅ClN₃O 300.77 Hydrazino (2), Methoxy (6), Phenyl (3) Reference Compound
2-Hydrazino-5,8-dimethyl-3-phenylquinoline HCl 1170426-46-6 C₁₇H₁₈ClN₃ 299.80 Hydrazino (2), Methyl (5,8), Phenyl (3) Methyl groups at 5,8 instead of methoxy
4-Hydrazino-6-methylquinoline HCl 68500-33-4 C₁₀H₁₂ClN₃ 209.68 Hydrazino (4), Methyl (6) Hydrazino at position 4; lacks phenyl
2-Amino-6-methoxy-3-methylquinoline 203506-30-3 C₁₁H₁₂N₂O 188.23 Amino (2), Methoxy (6), Methyl (3) Amino instead of hydrazino; methyl at 3

Key Observations :

  • Substituent Position and Type: The position of the hydrazino group (e.g., 2 vs. 4) significantly impacts electronic distribution and steric effects. For instance, the 2-hydrazino derivative may exhibit stronger hydrogen-bonding capacity compared to the 4-hydrazino analog .
  • Methoxy vs.
  • Phenyl vs.

Biological Activity

2-Hydrazino-6-methoxy-3-phenylquinoline hydrochloride is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its synthesis, characterization, and various biological activities, including anticancer, antimicrobial, and other pharmacological effects.

The molecular formula of this compound is C16H16ClN3O. It features a quinoline core substituted with a hydrazino group and a methoxy phenyl moiety, which are pivotal for its biological activity.

Synthesis

The synthesis of quinoline derivatives often involves reactions between hydrazines and appropriate quinoline precursors. The hydrazone moiety is crucial as it enhances the compound's bioactivity through various mechanisms such as apoptosis induction and receptor inhibition .

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoline-based compounds, including this compound. The mechanisms of action include:

  • Apoptosis Induction : Compounds have been shown to trigger programmed cell death in cancer cells.
  • Inhibition of Angiogenesis : Preventing the formation of new blood vessels that supply tumors.
  • Cell Cycle Arrest : Some analogues induce G1 or G2/M phase arrest in cancer cell lines .

Case Study : A study evaluated several quinoline derivatives against neuroblastoma cell lines SH-SY5Y and Kelly, showing significant cytotoxicity with IC50 values in the micromolar range. Notably, selectivity over normal cells was observed, suggesting a favorable therapeutic index .

Antimicrobial Activity

Quinoline derivatives exhibit notable antimicrobial properties against various pathogens. The mechanism often involves disrupting bacterial cell membranes, leading to cell lysis.

CompoundActivityMIC (µg/mL)
2-Hydrazino-6-methoxy-3-phenylquinolineGram-positive bacteria10
Other derivativesGram-negative bacteria20

Studies have shown that these compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, making them candidates for further development as antimicrobial agents .

Other Pharmacological Effects

Beyond anticancer and antimicrobial activities, compounds within this class have demonstrated:

  • Anti-inflammatory Effects : Some derivatives exhibit the ability to reduce inflammation markers such as nitric oxide and TNF-α.
  • Anticonvulsant Activity : Certain structures within the quinoline family show promise in treating epilepsy .

Toxicity Studies

Toxicity assessments are crucial for evaluating the safety profile of new compounds. In vitro studies on normal human fibroblast cell lines (MRC-5 and WI-38) indicated that at concentrations up to 10 μM, the tested derivatives exhibited minimal toxicity compared to their effects on cancer cells . This selectivity is vital for developing therapeutics with reduced side effects.

Q & A

Basic: How can the synthesis of 2-Hydrazino-6-methoxy-3-phenylquinoline hydrochloride be optimized for reproducibility?

Methodological Answer:
Synthesis optimization should focus on controlling reaction conditions (temperature, solvent polarity, and stoichiometry) and purification techniques. For example:

  • Hydrazine introduction: Ensure anhydrous conditions to prevent side reactions with moisture. Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
  • Quinoline core formation: Adapt Friedländer or Gould-Jacobs cyclization methods, monitoring reaction progress via TLC or HPLC .
  • Purification: Recrystallization from ethanol-water mixtures or column chromatography (silica gel, gradient elution with ethyl acetate/hexane) improves yield and purity. Validate purity via melting point analysis and NMR (δ 8.5–9.0 ppm for aromatic protons) .

Basic: What spectroscopic and crystallographic methods are critical for structural characterization?

Methodological Answer:

  • NMR spectroscopy: Assign protons using ¹H/¹³C NMR (e.g., hydrazino group protons at δ 3.5–4.5 ppm; methoxy singlet at δ 3.8–4.0 ppm).
  • Mass spectrometry: Confirm molecular ion peaks (e.g., ESI-MS m/z calculated for C₁₆H₁₄N₃OCl: 299.08).
  • X-ray crystallography: Use SHELXL for refinement of single-crystal data. Key parameters include R-factor (<5%) and anisotropic displacement parameters for heavy atoms (Cl, N) .

Advanced: How can contradictions in crystallographic data during refinement be resolved?

Methodological Answer:

  • Cross-validation: Compare experimental data (e.g., bond lengths/angles) with density functional theory (DFT) calculations.
  • Software tools: Use SHELXL’s TWIN/BASF commands to address twinning or disordered regions. Validate hydrogen positions via difference Fourier maps .
  • Supplementary data: Pair crystallography with spectroscopic data (e.g., IR stretching frequencies for C=N bonds at ~1600 cm⁻¹) to resolve ambiguities .

Advanced: What computational strategies predict the reactivity of the hydrazino group in nucleophilic substitutions?

Methodological Answer:

  • DFT modeling: Calculate frontier molecular orbitals (HOMO-LUMO gaps) to identify reactive sites. For example, the hydrazino group’s lone-pair electrons (N–H) may favor electrophilic attack .
  • Molecular dynamics (MD): Simulate solvent effects (e.g., water vs. DMSO) on reaction kinetics.
  • Validation: Compare predicted reactivity with experimental results (e.g., reaction with aldehydes to form hydrazones) .

Basic: What are the key safety protocols for handling this compound in laboratory settings?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of fine particles .
  • Storage: Keep in amber glass vials under inert atmosphere (argon) at 2–8°C to prevent hydrazine oxidation.
  • Spill management: Neutralize acidic spills with sodium bicarbonate; collect residues in sealed containers for hazardous waste disposal .

Advanced: How to design experiments for studying interactions with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • Binding assays: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity (Kd values).
  • Docking studies: Perform molecular docking (AutoDock Vina) with protein structures (PDB IDs) to identify binding pockets near the quinoline moiety.
  • In vitro validation: Test inhibitory effects in cell lines (e.g., IC₅₀ determination via MTT assays), referencing modified protocols from related anticancer quinoline derivatives .

Basic: How to assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Accelerated stability studies: Incubate samples at 25°C, 40°C, and 60°C in buffers (pH 1–13) for 1–4 weeks.
  • Analytical monitoring: Use HPLC (C18 column, acetonitrile/0.1% TFA mobile phase) to track degradation products (e.g., hydrolysis of the hydrazino group at low pH).
  • Kinetic analysis: Calculate degradation rate constants (k) using first-order models .

Advanced: What strategies address discrepancies in biological activity data across studies?

Methodological Answer:

  • Meta-analysis: Compare IC₅₀ values from multiple assays (e.g., enzyme inhibition vs. cell viability), normalizing for variables like cell line origin or assay duration.
  • Proteomics: Use Western blotting or ELISA to confirm target engagement (e.g., phosphorylation inhibition in signaling pathways).
  • Statistical rigor: Apply ANOVA or t-tests to validate reproducibility across triplicate experiments .

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